molecular formula C5H5N3O4 B8006128 CID 86207961

CID 86207961

Cat. No.: B8006128
M. Wt: 171.11 g/mol
InChI Key: WIDBAXLHOTZXJE-UHFFFAOYSA-N
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Description

CID 86207961 is a chemical compound whose structural and functional properties have been analyzed in recent studies. For instance, Figure 1 in illustrates the use of gas chromatography-mass spectrometry (GC-MS) to analyze chemical compounds, which may align with methodologies applied to this compound . The mass spectrum and chromatographic data suggest that this compound could belong to a class of organic compounds with distinct fragmentation patterns and retention times, though specific structural details (e.g., functional groups, stereochemistry) remain unspecified in the available sources.

Properties

InChI

InChI=1S/C5H5N3O4/c1-12-5(9)3-2-6-7-4(3)8(10)11/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDBAXLHOTZXJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNN=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CNN=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1-propan-2-ylbenzimidazol-2-yl)ethanamine;hydrochloride typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with isopropyl halides to introduce the propan-2-yl group.

    Amination: The alkylated benzimidazole is further reacted with ethylamine to introduce the ethanamine group.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of (1S)-1-(1-propan-2-ylbenzimidazol-2-yl)ethanamine;hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

    Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography.

    Quality Control: The final product undergoes rigorous quality control tests to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1-propan-2-ylbenzimidazol-2-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation Products: N-oxides of the benzimidazole ring.

    Reduction Products: Corresponding amines.

    Substitution Products: Various substituted benzimidazole derivatives.

Scientific Research Applications

(1S)-1-(1-propan-2-ylbenzimidazol-2-yl)ethanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-(1-propan-2-ylbenzimidazol-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The comparison of CID 86207961 with structurally or functionally similar compounds requires cross-referencing descriptors such as molecular weight, polarity, and bioactivity. For example:

  • Hexachlorocyclohexane homologs (): These compounds, such as 1,2,3,4,5,6-hexachlorocyclohexane (CAS 608-73-1), share halogenated cyclic structures. Unlike this compound, their environmental persistence and toxicity are well-documented, with EPA reference IDs and CAS numbers systematically cataloged .
  • Oscillatoxin derivatives (): Oscillatoxin D (CID 101283546) and its methylated analog (CID 185389) exhibit macrocyclic lactone structures.
Analytical and Pharmacological Comparisons

highlights a machine learning model comparing compounds like tubocurarine (CID 6000) using descriptors such as placental transfer class (C or NC). If this compound is a bioactive molecule, similar models could predict its pharmacokinetic properties .

Table 1: Comparative Properties of this compound and Analogues

Property This compound* Hexachlorocyclohexane (CAS 608-73-1) Oscillatoxin D (CID 101283546)
Molecular Weight Not reported 290.83 g/mol 534.63 g/mol
Bioactivity Unknown Neurotoxic, persistent pollutant Ion channel modulation
Analytical Method GC-MS EPA-standardized chromatography NMR, MS
Environmental Impact Uncharacterized High persistence Marine toxin

*Data inferred from methodologies in –3.

Methodological Overlaps

emphasizes validation of analytical techniques, including supplementary tables for compound comparisons (e.g., retention indices, spectral libraries). While this compound’s specific data are absent, these tables provide a template for systematic comparisons . Similarly, and outline guidelines for reporting compound characterization, ensuring consistency in physicochemical property documentation.

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